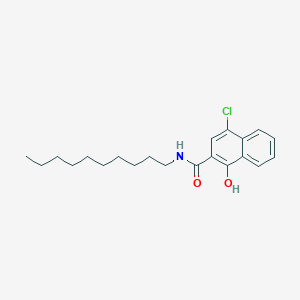
4-Chloro-N-decyl-1-hydroxynaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-decyl-1-hydroxynaphthalene-2-carboxamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of naphthalene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a chloro group, a decyl chain, and a hydroxynaphthalene carboxamide moiety, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-decyl-1-hydroxynaphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene core. The hydroxylation of naphthalene can be achieved using reagents like hydrogen peroxide or peracids. The introduction of the chloro group is usually done through electrophilic aromatic substitution using chlorine gas or other chlorinating agents. The decyl chain is then attached via a nucleophilic substitution reaction, often using decyl bromide or decyl chloride in the presence of a base like sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the yield and purity of the final product. High-performance liquid chromatography (HPLC) is often employed for the purification and analysis of the compound .
化学反応の分析
Types of Reactions
4-Chloro-N-decyl-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of substituted naphthalene derivatives.
科学的研究の応用
4-Chloro-N-decyl-1-hydroxynaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-N-decyl-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chloro and hydroxyl groups allows for specific interactions with target molecules, influencing pathways involved in cell signaling and metabolism .
類似化合物との比較
Similar Compounds
4-Chloro-1-naphthol: A related compound with a similar naphthalene core but lacking the decyl chain and carboxamide group.
4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide: Another derivative with a longer alkyl chain.
Uniqueness
4-Chloro-N-decyl-1-hydroxynaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The decyl chain enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.
特性
CAS番号 |
106347-46-0 |
|---|---|
分子式 |
C21H28ClNO2 |
分子量 |
361.9 g/mol |
IUPAC名 |
4-chloro-N-decyl-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C21H28ClNO2/c1-2-3-4-5-6-7-8-11-14-23-21(25)18-15-19(22)16-12-9-10-13-17(16)20(18)24/h9-10,12-13,15,24H,2-8,11,14H2,1H3,(H,23,25) |
InChIキー |
LDFRQOILMLDUDD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


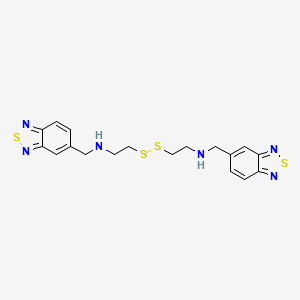
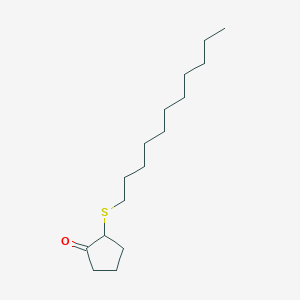
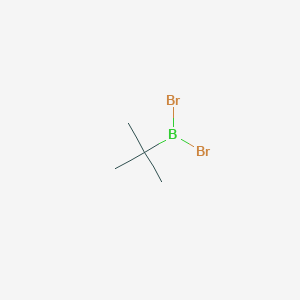
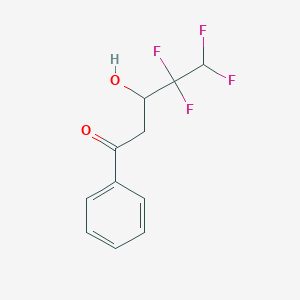


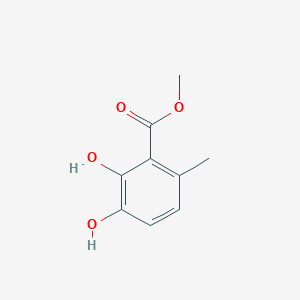

![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14342593.png)
![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)
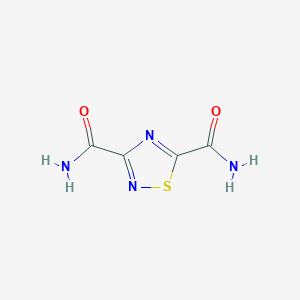
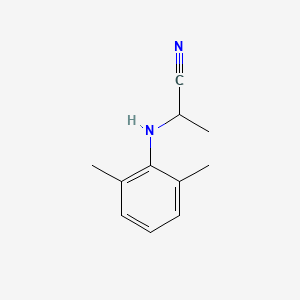
![({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14342627.png)
